molecular formula C12H11N3O3 B597311 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1240061-39-5

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B597311
M. Wt: 245.238
InChI Key: IDHZYXZLBDSPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an acetylaminophenyl group, and a carboxylic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The acetylaminophenyl group is a phenyl (benzene) ring with an acetylamine substituent, and the carboxylic acid group consists of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxylic acid group could participate in various reactions, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

1. Boron-Carriers for Neutron Capture Therapy

  • Application Summary: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The stability of these compounds in water is a concern. The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .
  • Results or Outcomes: The reaction rate of hydrolysis is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .

2. Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .
  • Methods of Application: A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was reported .
  • Results or Outcomes: The study reported a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHZYXZLBDSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661694
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1240061-39-5
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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